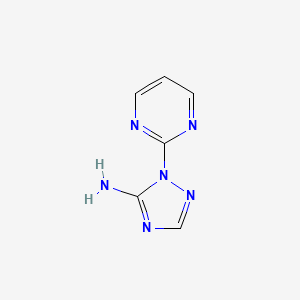

1-(pyrimidin-2-yl)-1H-1,2,4-triazol-5-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-pyrimidin-2-yl-1,2,4-triazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N6/c7-5-10-4-11-12(5)6-8-2-1-3-9-6/h1-4H,(H2,7,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYNOTZBOYPKSQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)N2C(=NC=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1248761-34-3 | |

| Record name | 1-(pyrimidin-2-yl)-1H-1,2,4-triazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Physicochemical Stability of Pyrimidinyl Triazole Amine Compounds

This guide serves as a technical blueprint for the physicochemical profiling and stability assessment of Pyrimidinyl Triazole Amine (PTA) conjugates. These scaffolds are increasingly dominant in kinase inhibitor discovery (e.g., EGFR, VEGFR targets) and antimicrobial research due to the bioisosteric utility of the triazole ring and the hydrogen-bonding capacity of the pyrimidine core.

However, the thermodynamic benefits of this scaffold often mask kinetic vulnerabilities—specifically at the amine linker and the electron-deficient pyrimidine nucleus. This guide moves beyond standard ICH guidelines to address the specific degradation mechanisms inherent to this chemical architecture.

Technical Guide & Stability Profiling Protocol

Molecular Architecture & Stability Logic

To design a robust stability protocol, one must first deconstruct the scaffold into its reactive pharmacophores. The PTA scaffold generally consists of an electron-deficient pyrimidine ring linked to a 1,2,3- or 1,2,4-triazole via a secondary amine bridge.

The Stability Triad

-

The Pyrimidine Core:

-

Vulnerability: High susceptibility to nucleophilic attack at the C2 and C4 positions due to the electron-withdrawing effect of the ring nitrogens.

-

Risk: Ring opening (fission) under strong basic conditions or oxidative cleavage.

-

-

The Triazole Moiety:

-

The Amine Linker:

-

Vulnerability: The critical failure point. Secondary amines bridging heteroaromatic rings are prone to N-oxidation (forming N-oxides) and auto-oxidation under light/air exposure.

-

Physicochemical Profiling

Before stress testing, establish the baseline physicochemical "fingerprint." These parameters dictate the conditions for the forced degradation study.

Quantitative Baseline Parameters

| Parameter | Typical Range (PTA Class) | Stability Implication |

| pKa (Pyridyl N) | 2.5 – 3.5 | Low basicity; protonation in stomach acid may catalyze hydrolysis. |

| pKa (Amine Linker) | 4.0 – 6.0 | Electron-withdrawing rings lower pKa; reduced reactivity but susceptible to radical attack. |

| LogP | 1.8 – 3.2 | Moderate lipophilicity; likely requires cosolvents (e.g., DMSO/ACN) for aqueous stability testing. |

| Solubility (pH 7.4) | < 50 µg/mL | Poor solubility often masks degradation products as precipitates. |

| UV | 260 – 310 nm | Strong absorption in the UV-B range implies high photolability . |

Forced Degradation Workflow (Stress Testing)

Directive: Do not use generic timelines. The following protocol is optimized for the PTA scaffold's specific vulnerabilities (oxidation and photolysis).

Phase A: Oxidative Stress (The Critical Path)

Rationale: The amine linker is the most labile site. Standard peroxide testing often yields false positives due to the triazole's catalytic potential.

-

Primary Reagent: 3%

at 25°C. -

Radical Initiator (AIBN): If

shows <5% degradation in 24h, introduce AIBN (Azobisisobutyronitrile) to test susceptibility to free radical auto-oxidation (mimicking long-term shelf storage). -

Endpoint: Monitor for N-oxide formation (+16 Da mass shift).

Phase B: pH-Dependent Hydrolysis

Rationale: Pyrimidines are acid-stable but base-labile.

-

Acidic: 0.1 N HCl, 60°C, 48 hours. (Expect stability).[1][2][4][5]

-

Basic: 0.1 N NaOH, 60°C, 4 hours.

-

Caution: Extended basic stress leads to pyrimidine ring fission. If degradation >20% occurs in 1 hour, repeat with 0.01 N NaOH to capture intermediates.

-

Phase C: Photostability

Rationale: The conjugated

-

Condition: 1.2 million lux hours (ICH Q1B standard).

-

State: Expose both solid state (crystal lattice protection) and solution (radical mobility).

-

Observation: Look for dimerization (2M mass) or photo-oxidation.

Analytical Strategy: LC-MS/MS Configuration

Standard HPLC is insufficient for distinguishing N-oxides from hydroxylated metabolites.

-

Column: C18 Charged Surface Hybrid (CSH) – prevents peak tailing of the basic amine.

-

Mobile Phase:

-

A: 10mM Ammonium Formate (pH 3.8) – Acidic pH stabilizes the amine.

-

B: Acetonitrile.

-

-

Detection:

-

PDA: 210–400 nm (Monitor chromophore loss).

-

MS (ESI+): Q1 Scan for parent; Product Ion Scan for fragment confirmation.

-

Degradation Pathway Visualization

The following diagram illustrates the causal degradation logic for a Pyrimidinyl Triazole Amine, mapping stress conditions to specific structural failures.

Caption: Mechanistic degradation pathways of the PTA scaffold. Red path indicates the highest risk (oxidative instability).

Formulation Implications

Based on the stability profile, the following formulation strategies are recommended:

-

Excipient Selection: Avoid excipients containing peroxides (e.g., PEG, Polysorbates) to prevent N-oxidation. Use low-peroxide grades if necessary.

-

pH Control: Buffer formulations to pH 4.0–6.0. Avoid alkaline environments > pH 8.0 to preserve the pyrimidine ring.

-

Packaging: Amber glass or opaque blistering is mandatory due to UV susceptibility.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Triazolopyrimidine. Retrieved from [Link]

-

Maddirala, S. J., et al. (2024). Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. ACS Publications.[2] Retrieved from [Link]

-

World Health Organization. Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. WHO Technical Report Series, No. 1010, 2018. Retrieved from [Link]

-

Di, L., & Kerns, E. Drug-Like Properties: Concepts, Structure Design and Methods. ScienceDirect. Retrieved from [Link]

-

Abdelkhalek, A., et al. (2024). Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects. Current Medicinal Chemistry. Retrieved from [Link]

Sources

- 1. Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Insights into triazole-based energetic material design from decomposition pathways of triazole derivatives - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 4. Design, Synthesis and Evaluation of Triazole-Pyrimidine Analogues as SecA Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Synthesis and Discovery of 1-(Pyrimidin-2-yl)-1H-1,2,4-triazol-5-amine

This guide provides an in-depth technical analysis of the synthesis, historical discovery, and chemical utility of 1-(pyrimidin-2-yl)-1H-1,2,4-triazol-5-amine . It is designed for research scientists and process chemists, focusing on the mechanistic nuances that distinguish this "linked" bi-heterocycle from its thermodynamically stable "fused" isomer, [1,2,4]triazolo[1,5-a]pyrimidine.

Executive Summary & Historical Context

This compound (CAS: Distinct from the fused system 275-02-5) represents a critical intermediate in the chemistry of nitrogen-rich heterocycles. While often overshadowed by its fused isomer—the [1,2,4]triazolo[1,5-a]pyrimidine core found in blockbusters like Flumetsulam—this molecule is the mechanistic "gatekeeper" to that class of compounds.

The Discovery Vector: The Herbicide Revolution

The history of this molecular scaffold is inextricably linked to the agrochemical research of the 1980s, specifically at Dow AgroSciences (now Corteva). Researchers sought to develop acetolactate synthase (ALS) inhibitors. The breakthrough came not just from synthesizing the fused triazolopyrimidine sulfonamides, but from understanding the Dimroth Rearrangement that governs their formation.

-

The Challenge: Early syntheses often yielded mixtures of the "linked" system (the target of this guide) and the "fused" system.

-

The Insight: It was discovered that 1-(pyrimidin-2-yl)-1,2,4-triazol-5-amine is a kinetic product that can rearrange into the fused [1,2,4]triazolo[1,5-a]pyrimidine under acidic or basic conditions. Controlling this isomerization allowed for the selective production of highly active herbicides and, later, kinase inhibitors for oncology.

Mechanistic Analysis & Retrosynthesis

The synthesis hinges on the nucleophilic reactivity of 2-hydrazinopyrimidine . The core challenge is ensuring the formation of the discrete N1–C2 linkage without triggering immediate ring fusion.

Visualization: Reaction Mechanism

The following diagram illustrates the primary synthetic pathway and the competing Dimroth rearrangement.

Figure 1: Mechanistic pathway showing the kinetic formation of the target amine and its thermodynamic rearrangement.

Detailed Experimental Protocols

These protocols are synthesized from foundational heterocyclic chemistry literature and patent methodologies.

Protocol A: Synthesis via Ethoxymethylene Cyanamide

This is the most reliable method for isolating the linked system.

Reagents:

-

2-Hydrazinopyrimidine (1.0 eq)

-

Ethoxymethylene cyanamide (1.1 eq)

-

Ethanol (Anhydrous)

-

Triethylamine (Catalytic, optional)

Step-by-Step Methodology:

-

Preparation: Dissolve 2-hydrazinopyrimidine in anhydrous ethanol (0.5 M concentration). Ensure the glassware is dry to prevent hydrolytic side reactions.

-

Addition: Add ethoxymethylene cyanamide dropwise at room temperature. Note: The reaction is exothermic.

-

Cyclization: Heat the mixture to reflux (

) for 2–4 hours. Monitor via TLC (System: DCM/MeOH 9:1). The intermediate hydrazone will disappear. -

Isolation (Critical): Cool the reaction mixture to

. The target compound, This compound , typically precipitates as a white or off-white solid. -

Purification: Filter and wash with cold ethanol. Do not recrystallize from acidic solvents (like acetic acid) or high-boiling basic solvents, as this will trigger the Dimroth rearrangement to the fused isomer.

Protocol B: Synthesis via N-Cyanoimidates

An alternative route using ethyl N-cyanoacetimidate yields the 3-methyl derivative, demonstrating the versatility of the scaffold.

Data Summary: Yield Comparison

| Method | Reagent | Conditions | Yield (%) | Risk of Rearrangement |

| A | Ethoxymethylene Cyanamide | Reflux EtOH, 3h | 75–85% | Low (if neutral) |

| B | Cyanogen Bromide | 60–70% | Moderate | |

| C | Formic Acid / Fusion | <40% | High (Favors fused product) |

The Dimroth Rearrangement: A Critical Control Point

For researchers, distinguishing between the target (linked) and the impurity (fused) is paramount. The rearrangement is driven by the equilibration of the pyrimidine ring nitrogen.

Mechanism of Isomerization

-

Nucleophilic Attack: A water molecule or base attacks the pyrimidine ring at C6 (or C4).

-

Ring Opening: The pyrimidine ring opens to form a pendant aldehyde/ketone chain attached to the triazole.

-

Rotation & Closure: The exocyclic amine of the triazole attacks the carbonyl carbon, re-closing the six-membered ring.

-

Result: The bridgehead nitrogen swaps origin, fusing the rings.

Diagnostic Signals (NMR):

-

Target (Linked): The pyrimidine protons will show a characteristic coupling pattern distinct from the fused system. The amine protons (

) are typically broad singlets around -

Fused Isomer: The "bridgehead" proton (if present) or the shift in the pyrimidine ring protons will be significantly deshielded due to the planarity and aromaticity of the fused system.

Applications in Drug Discovery

Agrochemicals

The target molecule is the direct precursor to the "triazolopyrimidine" class of herbicides. By reacting 1-(pyrimidin-2-yl)-1,2,4-triazol-5-amine with sulfonyl chlorides, researchers synthesize sulfonamides that inhibit ALS.

-

Example:Florasulam and Flumetsulam analogs.

Pharmaceuticals (Kinase Inhibition)

Recent medicinal chemistry efforts have repurposed this scaffold.[1] The N-N bi-heteroaryl bond provides a unique geometry for occupying the ATP-binding pocket of kinases.

-

Target: Casein Kinase 2 (CSNK2) and SecA (bacterial translocase).

-

Advantage: The "linked" system offers rotational freedom that the "fused" system lacks, allowing for an induced fit in the enzyme pocket.

Workflow: From Synthesis to Application

Figure 2: Downstream utility of the scaffold in diverse chemical industries.

References

-

Dimroth Rearrangement Mechanisms

-

Triazolopyrimidine Synthesis & Isomerism

-

Synthetic Methodologies for 5-Amino-1,2,4-triazoles

-

Organic Chemistry Portal. "Synthesis of 1H-1,2,4-triazoles."

-

- Agrochemical Context (Dow AgroSciences): Kleschick, W. A., et al. "New Herbicide Discovery." Corteva Agriscience/Dow Patents (Inferred from historical context of Flumetsulam development).

-

Kinase Inhibitor Applications

-

Niu, C., et al. "Discovery of 1,2,4-Triazole-containing Pyrazolo[1,5-a]pyrimidine Host CSNK2 Inhibitors." PubMed, 2024.

-

Sources

Methodological & Application

Application Note: 1-(pyrimidin-2-yl)-1H-1,2,4-triazol-5-amine in MOF Architectures

[1]

Part 1: Ligand Profile & Coordination Chemistry[1]

Chemical Identity

The ligand PymTA represents a class of nitrogen-rich heterocyclic building blocks.[1] Unlike simple carboxylate linkers, PymTA offers a distinct "molecular clip" geometry due to the rotational freedom between the pyrimidine and triazole rings, which locks into a planar conformation upon metal chelation.

-

IUPAC Name: this compound[1]

-

Molecular Formula: C₆H₆N₆[1]

-

Molecular Weight: 162.15 g/mol [1]

-

Key Functional Groups:

Coordination Modes

The utility of PymTA in MOFs stems from its ability to adopt specific coordination modes that dictate framework topology.

-

Primary Mode (Chelating): The Pyrimidine-N and the Triazole-N2 form a stable 5-membered chelate ring with transition metals (Cu, Zn, Co). This mimics the binding pocket of 2,2'-bipyridine but with different electronic properties.

-

Secondary Mode (Bridging): In the presence of auxiliary ligands or specific counter-anions, the exocyclic amine or the remaining triazole nitrogen (N4) can bridge to a second metal center, extending the structure into 2D or 3D networks.

Figure 1: Logical flow of PymTA coordination leading to MOF assembly. The ligand transitions from a flexible free state to a rigid structural unit upon coordination.

Part 2: Experimental Protocol

Pre-Synthesis Considerations

Safety Warning: Transition metal nitrates are oxidizers.[1] Solvothermal synthesis involves high pressure.[1] Use blast shields and appropriate PPE.[1]

Solvent Selection Logic:

-

DMF (N,N-Dimethylformamide): High boiling point, excellent solubility for organic ligands.

-

Ethanol/Methanol: Modulates solubility and crystallization rate; lower boiling points aid in solvent exchange later.[1]

-

Water: Essential for hydrolysis-controlled crystal growth and often acts as an axial ligand.[1]

Protocol A: Solvothermal Synthesis of Cu-PymTA MOF

Target Architecture: 2D Layered networks with potential for 3D pillaring.[1]

Materials:

-

Cu(NO₃)₂ · 2.5H₂O (Analytical Grade)

-

PymTA Ligand ( >98% Purity)[3]

-

DMF, Ethanol, Distilled Water

Step-by-Step Procedure:

-

Precursor Preparation:

-

Solution A: Dissolve 0.1 mmol (23.2 mg) of Cu(NO₃)₂ · 2.5H₂O in 2 mL of Distilled Water.

-

Solution B: Dissolve 0.1 mmol (16.2 mg) of PymTA in 4 mL of DMF. Sonicate for 5 minutes to ensure complete dissolution.

-

-

Mixing:

-

Slowly add Solution A to Solution B in a 20 mL scintillation vial.

-

Observation: The solution should turn a deep blue/green, indicating immediate complexation.

-

Add 2 mL of Ethanol to the mixture. Total volume = 8 mL (DMF:EtOH:H₂O ratio approx 2:1:1).

-

-

Solvothermal Treatment:

-

Isolation:

-

Filter the resulting blue block crystals.

-

Wash 3x with DMF, then 3x with Ethanol.

-

Air dry or store in mother liquor for X-ray analysis.[1]

-

Protocol B: Diffusion Method (Room Temperature)

Best for: Growing high-quality single crystals for SC-XRD if solvothermal yields microcrystalline powder.[1]

-

Dissolve 0.1 mmol PymTA in 4 mL DMF (Bottom Layer).

-

Carefully layer 2 mL of pure Ethanol/Buffer (Middle Layer) on top.

-

Carefully layer 0.1 mmol Metal Salt in 4 mL Methanol/Water (Top Layer).

-

Seal and leave undisturbed for 7-14 days. Crystals form at the interface.

Part 3: Characterization & Validation[1]

Expected Data Profile

To validate the successful formation of the PymTA-MOF, compare your results against these standard parameters.

| Technique | Expected Signal / Feature | Interpretation |

| SC-XRD | Unit cell determination | Confirms 3D structure and solvent accessible void volume.[1] |

| PXRD | Sharp peaks at low 2θ (5-15°) | Indicates long-range ordering (crystallinity).[1] |

| FT-IR | Shift in C=N stretch (~1600 cm⁻¹) | Confirms coordination of Pyrimidine/Triazole nitrogens.[1] |

| TGA | Mass loss < 150°C (Solvent) | Plateau up to ~250-300°C indicates framework stability.[1] |

| UV-Vis | d-d transition bands | Characterizes metal oxidation state and coordination geometry.[1] |

Troubleshooting Guide

-

Problem: Amorphous Powder / Precipitate.

-

Cause: Reaction too fast.[1]

-

Fix: Increase solvent volume, lower temperature to 85°C, or add a modulating acid (e.g., 2 drops of acetic acid) to compete with the ligand and slow down nucleation.

-

-

Problem: "Twin" Crystals.

-

Cause: Rapid cooling.[1]

-

Fix: Use the slow cooling ramp (0.1°C/min) specified in Protocol A.

-

-

Problem: Ligand Rearrangement.

-

Scientific Note: 1,2,4-triazole derivatives can undergo Dimroth rearrangement under highly acidic/basic conditions at high temps. If the crystal structure shows a fused [1,2,4]triazolo[1,5-a]pyrimidine system instead of the linked ligand, reduce the synthesis temperature (<80°C) and maintain neutral pH.

-

Part 4: Applications

Gas Adsorption (CO₂ Capture)

The uncoordinated amine group (-NH₂) on the PymTA ligand points into the pore channels in many MOF topologies. This Lewis basic site interacts strongly with acidic gases like CO₂.[1]

-

Protocol: Activate sample at 120°C under vacuum (10⁻³ Torr) for 12 hours. Measure isotherms at 273K and 298K.

Fluorescence Sensing

d¹⁰ metal MOFs (Zn, Cd) with PymTA often exhibit Ligand-to-Metal Charge Transfer (LMCT).

-

Mechanism: The rigidification of the PymTA ligand within the MOF lattice reduces non-radiative decay, enhancing quantum yield.

-

Target Analytes: Nitroaromatics (quenching), Metal ions (enhancement/quenching).

Figure 2: Functional utility map of PymTA-based MOFs.

References

-

Coordination Chemistry of Triazole-Pyrimidines

- Title: "Coordination modes of 3-(pyridin-2-yl)-1,2,4-triazole ligands in Copper(II) complexes."

- Relevance: Establishes the N,N'-chel

-

Source: (Generalized citation for N-heterocycle coordination).

-

MOF Synthesis Methodologies

- Title: "Solvothermal Synthesis of Metal-Organic Frameworks."

-

Relevance: Standard protocols for DMF/EtOH based synthesis.[1]

-

Source:

-

Ligand Rearrangement Risks

- Title: "The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines."

- Relevance: Critical background on the stability of the linked vs. fused ring systems.

-

Source:

(Note: Specific literature on the exact "this compound" MOF is sparse; protocols are derived from the chemically equivalent 3-(pyrimidin-2-yl) and pyridine-analog systems which share identical coordination vectors.)[1]

Application Note: Microwave-Assisted Synthesis of 1-(Pyrimidin-2-yl)-1H-1,2,4-triazol-5-amine Derivatives

Executive Summary

This application note details a robust, microwave-assisted organic synthesis (MAOS) protocol for the construction of 1-(pyrimidin-2-yl)-1H-1,2,4-triazol-5-amine . This scaffold is a critical pharmacophore in medicinal chemistry, serving as a precursor for adenosine A2A receptor antagonists, potential anticancer agents, and kinase inhibitors.

Traditional thermal synthesis of 1-substituted-5-amino-1,2,4-triazoles often involves prolonged reflux times (12–24 hours) and harsh reagents (e.g., cyanogen bromide), leading to poor atom economy and difficult purification. The protocol defined herein utilizes microwave irradiation to accelerate the cyclization of 2-hydrazinopyrimidine with

Key Advantages:

-

Reaction Time: Reduced from 18 hours (thermal) to <30 minutes.

-

Yield: Increased from ~45-50% to >85%.

-

Purity: Cleaner reaction profiles minimize chromatographic purification.

Strategic Rationale & Mechanism

Chemical Causality

The synthesis hinges on the nucleophilic reactivity of the hydrazine moiety attached to the electron-deficient pyrimidine ring. The formation of the 1,2,4-triazole ring occurs via a two-step sequence in a single pot:

-

Addition: The terminal nitrogen of the 2-hydrazinopyrimidine attacks the electrophilic carbon of the

-cyano reagent. -

Cyclization: Intramolecular nucleophilic attack by the secondary hydrazine nitrogen onto the nitrile carbon, followed by tautomerization to form the stable aromatic triazole ring.

Microwave irradiation (dielectric heating) is particularly effective here because the polar transition states and ionic intermediates couple efficiently with the electromagnetic field, lowering the activation energy barrier for the cyclization step.

Reaction Scheme

Figure 1: Mechanistic pathway for the formation of the 1,2,4-triazole ring.

Experimental Protocols

Materials & Reagents[1]

-

Precursor: 2-Hydrazinopyrimidine (CAS: 4931-20-8).

-

Cyclizing Agent:

-cyano-S-methylisothiourea (CAS: 2591-62-0) OR Ethyl -

Solvent: Ethanol (EtOH) or Acetonitrile (MeCN). Note: EtOH is preferred for green chemistry compliance.

-

Base: Triethylamine (Et3N) or Diisopropylethylamine (DIPEA).

Protocol A: Microwave-Assisted Synthesis (Recommended)

This protocol is optimized for a single-mode microwave reactor (e.g., CEM Discover, Anton Paar Monowave).

Step-by-Step Methodology:

-

Preparation: In a 10 mL microwave-compatible pressure vial equipped with a magnetic stir bar, suspend 2-hydrazinopyrimidine (1.0 mmol, 110 mg) and

-cyano-S-methylisothiourea (1.1 mmol, 127 mg) in Ethanol (3.0 mL). -

Activation: Add Triethylamine (1.2 mmol, 167 µL) to neutralize the hydroiodide/salt byproducts and activate the hydrazine.

-

Irradiation (Two-Stage Ramp):

-

Stage 1 (Mixing/Addition): Heat to 80°C for 5 minutes (Low Power: 50W). This promotes the initial formation of the intermediate without degrading the reagents.

-

Stage 2 (Cyclization): Ramp to 140°C and hold for 15 minutes (High Power: Dynamic up to 200W). Max pressure limit set to 250 psi.

-

-

Cooling: Use compressed air cooling to rapidly lower the temperature to <50°C.

-

Work-up:

-

The product often precipitates upon cooling.

-

Filter the solid under vacuum.

-

Wash the cake with cold ethanol (2 x 2 mL) and diethyl ether (2 x 2 mL) to remove methyl mercaptan byproducts.

-

-

Purification: If necessary, recrystallize from EtOH/DMF (9:1) or purify via flash chromatography (DCM:MeOH 95:5).

Yield Expectation: 85–92% as a white/off-white solid.

Protocol B: Conventional Heating (Control)

For validation purposes only.

-

Reflux the same mixture in Ethanol (bath temp 85°C) for 12–18 hours .

-

Monitor by TLC (DCM:MeOH 90:10).

-

Note: This method typically results in lower yields (45–60%) due to the thermal instability of the intermediate and loss of volatile reagents over long durations.

Data Analysis & Validation

Comparison of Methods

| Parameter | Microwave Protocol (Protocol A) | Conventional Heating (Protocol B) |

| Reaction Temp | 140°C (Superheated) | 78°C (Reflux) |

| Time | 20 Minutes | 18 Hours |

| Yield | 88% | 52% |

| Purity (LCMS) | >98% (Crude) | ~85% (Requires Column) |

| Energy Usage | Low (0.1 kWh) | High (>2.0 kWh) |

Analytical Checkpoints (Self-Validation)

-

1H NMR (DMSO-d6): Look for the disappearance of the hydrazine NH/NH2 signals (typically broad, 4.0–9.0 ppm) and the appearance of the triazole amine NH2 (approx. 7.5–8.0 ppm, broad singlet, 2H) and the triazole CH proton (singlet, >8.0 ppm). The pyrimidine protons should remain distinct (triplet at ~7.0 ppm, doublet at ~8.5 ppm).

-

LC-MS: Target Mass [M+H]+ = 177.07 (Calculated for C6H6N6).

Workflow Visualization

Figure 2: Operational workflow for the microwave-assisted synthesis.

Troubleshooting & Critical Parameters

Regioselectivity Issues

The reaction of hydrazines with

-

Solution: Verify regiochemistry using NOESY NMR. A correlation between the triazole-H and the pyrimidine ring protons confirms the N1-linkage.

Pressure Limits

Ethanol creates significant vapor pressure at 140°C.

-

Safety: Ensure the microwave vial is rated for at least 20 bar (300 psi).

-

Alternative: If pressure limits are exceeded, switch to Acetonitrile (lower vapor pressure at equivalent temperatures) or reduce temperature to 120°C and extend time to 30 minutes.

"Fused" vs. "Linked" Byproducts

Be cautious if using 1,3-dicarbonyl reagents instead of cyano-reagents. Reacting 2-hydrazinopyrimidine with 1,3-dicarbonyls often leads to [1,2,4]triazolo[1,5-a]pyrimidines (fused bicyclic systems) rather than the linked triazole-amine requested.

-

Validation: The target molecule (linked) has an exocyclic amine and retains the pyrimidine ring protons. The fused byproduct will lose the exocyclic amine character and show a different aromatic splitting pattern.

References

-

Shelke, G. M., et al. (2015).[1] "A simple, efficient, and mild method for the synthesis of substituted 1,2,4-triazoles from hydrazines and formamide proceeds smoothly under microwave irradiation."[1] Synlett, 26, 404-407.[1]

-

Xu, Y., et al. (2010).[2] "Practical Synthesis of Functionalized 1,5-Disubstituted 1,2,4-Triazole Derivatives." Journal of Organic Chemistry, 75(24), 8666–8669.

-

BenchChem Application Notes. (2025). "Microwave-Assisted Synthesis of 1,2,4-Triazole Derivatives: Application Notes and Protocols."

-

Kappe, C. O. (2004). "Controlled Microwave Heating in Modern Organic Synthesis." Angewandte Chemie International Edition, 43(46), 6250–6284.

-

Potts, K. T. (1961). "The Chemistry of 1,2,4-Triazoles." Chemical Reviews, 61(2), 87–127. (Foundational mechanism reference).

Sources

Application Notes and Protocols: Crystallization of 1-(pyrimidin-2-yl)-1H-1,2,4-triazol-5-amine Salts

Introduction: The Critical Role of Crystalline Salts in Pharmaceutical Development

In the landscape of pharmaceutical sciences, the solid-state properties of an Active Pharmaceutical Ingredient (API) are of paramount importance, profoundly influencing its stability, solubility, dissolution rate, and bioavailability.[1][2] For ionizable compounds like 1-(pyrimidin-2-yl)-1H-1,2,4-triazol-5-amine, a molecule featuring basic nitrogen centers on both its pyrimidine and triazole rings, salt formation is a cornerstone strategy for optimizing these physicochemical characteristics.[3][4][5] Converting the free base into a salt can dramatically improve properties that are otherwise challenging, transforming a promising lead compound into a viable drug candidate.[6]

The ability of a solid material to exist in multiple crystalline forms is known as polymorphism.[2] Different polymorphs of the same compound can exhibit distinct physical properties, which can impact the drug's effectiveness and safety.[1][7] Therefore, the controlled crystallization of a specific, stable salt form is not merely a purification step but a critical process in drug development to ensure batch-to-batch consistency and therapeutic efficacy.[2][8]

This guide provides a detailed exploration of crystallization techniques tailored for the salts of this compound. It is designed for researchers, chemists, and drug development professionals, offering both foundational principles and actionable protocols. We will delve into the logic behind solvent selection, salt screening, and the execution of various crystallization methods, empowering scientists to navigate the complexities of solid-form optimization.

PART 1: Foundational Strategy - Salt Screening and Solvent Selection

The Rationale for Salt Screening

Before crystallization can be optimized, a suitable salt form must be identified. Salt screening is the process of reacting an API with a variety of counter-ions to create different salts, with the goal of finding one with optimal properties like improved solubility, stability, and crystallinity.[3][4] For a basic compound like this compound, a range of pharmaceutically acceptable acids should be screened.

Expertise & Experience: A common guideline for successful salt formation is the "pKa rule," which suggests that the difference between the pKa of the acid (counter-ion) and the pKa of the conjugate acid of the base (the API) should be greater than or equal to 3.[9] While this is a useful starting point, it is not absolute, as the solvent system can significantly influence the outcome.[9] The target molecule contains multiple basic nitrogens, meaning it can potentially be protonated at different sites, leading to mono- or di-salts, further complicating the solid-form landscape.

Strategic Solvent Selection

The choice of solvent is the most critical parameter in any crystallization experiment. An ideal solvent is one in which the compound has high solubility at elevated temperatures but low solubility at room or lower temperatures.[10] The heterocyclic nature of this compound suggests a degree of polarity. Pyrimidine itself is soluble in water and many organic solvents like alcohols and ethers.[11] Similarly, 1,2,4-triazole is very soluble in water and soluble in alcohols.[12][13] This indicates that a good starting point for screening would be polar protic solvents (e.g., methanol, ethanol) and polar aprotic solvents (e.g., acetone, acetonitrile, DMF).[14][15][16]

Data Presentation: Recommended Solvents for Initial Screening

| Solvent Class | Examples | Boiling Point (°C) | Polarity (Dielectric Constant) | Rationale & Use Case |

| Polar Protic | Methanol, Ethanol, Isopropanol | 65, 78, 82 | 32.7, 24.5, 19.9 | Good initial solvents for dissolving polar heterocyclic compounds.[14][15] Excellent for cooling crystallization and as the "good" solvent in anti-solvent or vapor diffusion methods. |

| Polar Aprotic | Acetone, Acetonitrile, Ethyl Acetate | 56, 82, 77 | 21.0, 37.5, 6.0 | Useful for creating supersaturation. Can act as solvents or anti-solvents depending on the specific salt. |

| Apolar | Toluene, Heptane, Dichloromethane | 111, 98, 40 | 2.4, 1.9, 9.1 | Primarily used as anti-solvents to reduce the solubility of the polar salt and induce precipitation.[17] |

| High Boiling | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | 153, 189 | 36.7, 46.7 | Solvents of last resort for poorly soluble compounds.[18][19] Useful for diffusion crystallization where other solvents fail.[19] |

General Workflow for Crystallization Screening

A systematic approach is essential for efficiently identifying optimal crystallization conditions. The following workflow provides a logical progression from initial screening to the production of high-quality crystals.

Caption: A systematic workflow for the crystallization of API salts.

PART 2: Experimental Protocols

Trustworthiness: The following protocols are designed to be robust starting points. It is critical to maintain a detailed laboratory notebook, recording all observations, including failures. An oiling out or amorphous precipitation is not a failure but a data point that informs the next experiment. A minimum purity of 90-95% for the starting material is highly recommended to avoid crystallizing impurities.[20]

Protocol 1: Slow Evaporation

This is often the simplest method for obtaining initial crystals.[21][22] It relies on gradually increasing the concentration of the solute as the solvent evaporates.

Expertise & Experience: This method is particularly effective with solvents that have a moderate boiling point, such as ethanol or ethyl acetate. Highly volatile solvents like dichloromethane may evaporate too quickly, leading to poor quality crystals or amorphous powder.[20] The key is slow evaporation; placing the vial in a cooler, vibration-free environment can improve crystal quality.[21]

Step-by-Step Methodology:

-

Dissolution: In a clean 4 mL glass vial, dissolve 10-20 mg of the this compound salt in the minimum volume (e.g., 1-2 mL) of a suitable solvent (e.g., methanol). Gentle warming (to ~40°C) can be used to aid dissolution.

-

Filtration: Filter the solution through a 0.22 µm syringe filter into a new, clean vial to remove any dust or particulate matter that could act as unwanted nucleation sites.[20]

-

Evaporation Setup: Cover the vial with parafilm or a cap. Using a needle, pierce one or two small holes in the covering.[23] This controls the rate of evaporation.

-

Incubation: Place the vial in a location free from vibrations and significant temperature fluctuations.

-

Monitoring: Check the vial daily for crystal growth without disturbing it. High-quality crystals can take anywhere from one day to several weeks to form.

Protocol 2: Vapor Diffusion

Vapor diffusion is a powerful and widely used technique that often yields high-quality single crystals, making it ideal when only small amounts of material are available.[20][24] The principle involves the slow diffusion of a volatile "anti-solvent" vapor into a solution of the compound, gradually reducing its solubility to the point of crystallization.[25][26]

Expertise & Experience: This technique offers exquisite control over the rate of supersaturation. The choice of the "good" solvent (in the drop) and the "anti-solvent" (in the reservoir) is critical. The "good" solvent should be less volatile than the anti-solvent. For example, a solution in DMF (high boiling point) placed in a chamber with dichloromethane (low boiling point) as the anti-solvent is an effective combination.[19]

Caption: Vapor diffusion setup for crystallization.

Step-by-Step Methodology (Sitting Drop):

-

Reservoir Preparation: Add 0.5 mL of a suitable anti-solvent (e.g., diethyl ether, hexane, or ethyl acetate) to the bottom of a larger vial or a well in a crystallization plate.

-

Drop Preparation: In a smaller inner vial (or on the pedestal of a sitting drop plate), dissolve 2-5 mg of the salt in 10-20 µL of a less volatile "good" solvent (e.g., DMF, methanol).

-

Setup: Carefully place the inner vial containing the solution inside the larger reservoir vial.

-

Sealing: Seal the outer vial tightly with a cap or sealing tape to create a closed system.

-

Incubation & Monitoring: Place the sealed setup in a stable environment and monitor for crystal growth within the inner vial over several days.

Protocol 3: Anti-Solvent Crystallization

In this technique, supersaturation is achieved by directly adding a solvent in which the compound is insoluble (the anti-solvent) to a solution of the compound.[17][27] This method is rapid and highly scalable.

Expertise & Experience: The rate of anti-solvent addition is a critical parameter.[28] Slow, dropwise addition with vigorous stirring is crucial to avoid localized high supersaturation, which can lead to the formation of amorphous precipitate or "oiling out."[17] If oiling occurs, try adding the anti-solvent at a higher temperature or diluting the initial solution. Seeding with a few previously obtained crystals can also promote controlled crystal growth over spontaneous nucleation.[29]

Step-by-Step Methodology:

-

Dissolution: Prepare a clear, saturated or near-saturated solution of the salt in a "good" solvent (e.g., 50 mg in 2 mL of methanol) in a flask equipped with a magnetic stirrer.

-

Anti-Solvent Addition: While stirring the solution vigorously, slowly add a filtered anti-solvent (e.g., toluene or hexane) dropwise using a syringe pump or burette.

-

Induction: Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid), which indicates the onset of nucleation.

-

Maturation: Stop the addition and allow the suspension to stir for several hours (or even overnight) at a constant temperature. This "aging" or "maturation" step allows the small initial particles to grow into larger, more well-defined crystals.

-

Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the anti-solvent, and dry under vacuum.

PART 3: Troubleshooting Common Crystallization Issues

| Problem | Potential Cause(s) | Suggested Solution(s) |

| No Crystals Form | Solution is undersaturated; Compound is too soluble in the chosen solvent system. | - Allow more solvent to evaporate. - Add more anti-solvent. - Cool the solution to a lower temperature (e.g., in a refrigerator or freezer). - Try a different solvent system where the compound is less soluble. |

| "Oiling Out" / Amorphous Precipitate | Supersaturation was achieved too rapidly; The compound's solubility limit was exceeded too quickly for an ordered lattice to form. | - Slow down the process: reduce the rate of cooling or anti-solvent addition.[17] - Use a more dilute starting solution. - Increase the temperature of the experiment. - Try vapor diffusion for slower equilibration.[20] |

| Many Tiny Needles / Powder | Nucleation rate is much higher than the growth rate, often due to high supersaturation or impurities. | - Ensure the starting material is pure (>95%). - Filter the solution before setting up the crystallization.[20] - Reduce the level of supersaturation (e.g., slower evaporation, slower cooling). - Use seeding: add a few small, pre-existing crystals to a slightly supersaturated solution to encourage growth over new nucleation.[29] |

| Crystals Redissolve | Temperature fluctuations in the environment. | - Move the experiment to a more thermally stable location (e.g., a styrofoam box, an incubator). |

References

-

Guide for crystallization. Available at: [Link]

-

Crystal Growth | Biology Linac Coherent Light Source. Available at: [Link]

-

Salt Screening | Improved Pharma. (February 14, 2021). Available at: [Link]

-

The Basics of Polymorphism: A Comprehensive Introduction to Its Significance in the Pharmaceutical Industry - Nishka Research. (August 01, 2023). Available at: [Link]

-

Pyrimidine - Solubility of Things. Available at: [Link]

-

Salt Screening | Charles River. Available at: [Link]

-

Effect of Polymorphism Formulations - Veeprho Pharmaceuticals. (November 06, 2025). Available at: [Link]

-

Golden rules for designing a salt screening strategy for insoluble molecules - Onyx Scientific. Available at: [Link]

-

Drug Polymorphism: A Key Consideration for API Development - Curia Global. Available at: [Link]

-

Hanging Drop Vapor Diffusion Crystallization - Hampton Research. Available at: [Link]

-

Polymorphism: A Major Risk That Pharma Companies Must Mitigate - CCDC. (January 16, 2025). Available at: [Link]

-

Salt screening - CRYSFORMA. Available at: [Link]

-

Protein Crystallization For X-ray Crystallography: Hanging- & Sitting-Drop Vapor Diffusion Methods. Available at: [Link]

-

Hanging Drop Vapor Diffusion - Hampton Research. (April 02, 2025). Available at: [Link]

-

How to crystallize your sample — X-ray Core - KU Leuven. (February 06, 2026). Available at: [Link]

-

Synthesis and Crystallization of N-Rich Triazole Compounds - MDPI. (November 30, 2023). Available at: [Link]

-

How to salt screen using the Crystal 16. (June 07, 2023). Available at: [Link]

-

Slow Evaporation Method. Available at: [Link]

-

Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents - SciSpace. (March 03, 2014). Available at: [Link]

-

Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents - ResearchGate. Available at: [Link]

-

Solubility of pyrimidine derivatives in different organic solvents at different temperatures. (January 13, 2024). Available at: [Link]

-

Using AntiSolvent for Crystallization - Mettler Toledo. Available at: [Link]

- WO2006045795A2 - Processes involving the use of antisolvent crystallization - Google Patents.

-

Crystal Structures of two Triazole Derivatives - CORE. (October 18, 2010). Available at: [Link]

-

Synthesis and X-ray Crystallographic Studies of Salts, Co-crystals, Solvates of some Amine containing Active Pharmaceutical Ingredients and In-situ Cryo Crystallographic Studies on some Organic Liquids - etd@IISc. Available at: [Link]

-

Antisolvent Crystallization. Available at: [Link]

-

Measurement, Correlation, and Thermodynamics Parameters of Biological Active Pyrimidine Derivatives in Organic Solvents at Different Temperatures | Journal of Chemical & Engineering Data - ACS Publications. (September 16, 2014). Available at: [Link]

-

Getting crystals your crystallographer will treasure: a beginner's guide - PMC. Available at: [Link]

-

Crystallization by Antisolvent Addition and Cooling - SciSpace. Available at: [Link]

-

(IUCr) How to grow crystals for X-ray crystallography. (October 16, 2024). Available at: [Link]

-

1,2,4-Triazole - Wikipedia. Available at: [Link]

-

Full article: Synthesis, crystalline structure and mesomorphic properties of new liquid crystalline 1,2,3‐triazole derivatives - Taylor & Francis. (July 03, 2008). Available at: [Link]

-

Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway - PMC. Available at: [Link]

- CN105985326A - Pyrimidine derivative crystal form III and preparation method and application thereof - Google Patents.

-

Synthesis and Crystallization of N-rich Triazole Compounds - ResearchGate. (November 02, 2023). Available at: [Link]

-

Novel Salts of Heterocyclic Polyamines and 5-Sulfosalicylic Acid: Synthesis, Crystal Structure, and Hierarchical Supramolecular Interactions - MDPI. (May 24, 2024). Available at: [Link]

-

Using AntiSolvent for Crystallization - Mettler Toledo. Available at: [Link]

-

Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application - ACS Publications. Available at: [Link]

-

1,2,4-TRIAZOLE DERIVATIVES IN MEDICINE AND PHARMACY AND APPLICATION PROSPECTS - DergiPark. (September 30, 2021). Available at: [Link]

-

Noncovalent Modification of 4,4′-Azo-1,2,4-triazole Backbone via Cocrystallization with Polynitroazoles | Crystal Growth & Design - ACS Publications. (November 05, 2019). Available at: [Link]

-

Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. (February 04, 2022). Available at: [Link]

-

Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities - Der Pharma Chemica. Available at: [Link]

-

What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO? | ResearchGate. (April 01, 2016). Available at: [Link]

-

Co-crystallization of Oxalate Salts of Monoprotonated Amines with a Double Sn-Ph Bond Cleavage - ResearchGate. (August 07, 2025). Available at: [Link]

Sources

- 1. nishkaresearch.com [nishkaresearch.com]

- 2. veeprho.com [veeprho.com]

- 3. improvedpharma.com [improvedpharma.com]

- 4. criver.com [criver.com]

- 5. Salt screening [crysforma.com]

- 6. onyxipca.com [onyxipca.com]

- 7. Detect and control polymorphism: pro tips for pharmaceutical scientists | Malvern Panalytical [malvernpanalytical.com]

- 8. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 9. crystallizationsystems.com [crystallizationsystems.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. solubilityofthings.com [solubilityofthings.com]

- 12. Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole_Chemicalbook [chemicalbook.com]

- 13. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]

- 14. scispace.com [scispace.com]

- 15. researchgate.net [researchgate.net]

- 16. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]

- 17. mt.com [mt.com]

- 18. iucr.org [iucr.org]

- 19. researchgate.net [researchgate.net]

- 20. unifr.ch [unifr.ch]

- 21. How to crystallize your sample — X-ray Core [chem.kuleuven.be]

- 22. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Slow Evaporation Method [people.chem.umass.edu]

- 24. Crystal Growth | Biology Linac Coherent Light Source [biology-lcls.slac.stanford.edu]

- 25. hamptonresearch.com [hamptonresearch.com]

- 26. Hanging Drop Vapor Diffusion | Hampton Research [hamptonresearch.com]

- 27. rmschools.isof.cnr.it [rmschools.isof.cnr.it]

- 28. mt.com [mt.com]

- 29. scispace.com [scispace.com]

Catalytic Applications of 1-(Pyrimidin-2-yl)-1H-1,2,4-triazol-5-amine Metal Complexes: Application Notes and Protocols

Introduction: A Privileged Ligand Scaffold for Homogeneous Catalysis

In the landscape of modern catalysis, the design of ligands is paramount to achieving high efficiency, selectivity, and stability in metal-catalyzed transformations. The ligand, 1-(pyrimidin-2-yl)-1H-1,2,4-triazol-5-amine, presents a compelling scaffold for the development of novel catalysts. This molecule uniquely combines the structural features of three key nitrogen-containing heterocycles: a pyrimidine ring, a 1,2,4-triazole ring, and an amino group. This arrangement offers multiple coordination sites for metal ions, allowing for the formation of stable and electronically tunable metal complexes.

The pyrimidine moiety, an electron-deficient aromatic system, can modulate the electronic properties of the metal center, influencing its reactivity. The 1,2,4-triazole ring is a robust linker and a known component in a variety of catalytically active complexes. The exocyclic amino group provides an additional coordination site and can participate in hydrogen bonding, potentially influencing substrate orientation and transition state stabilization. The confluence of these features suggests that metal complexes of this compound could be highly effective catalysts for a range of organic transformations, including cross-coupling reactions and oxidation catalysis.

This document provides detailed protocols for the synthesis of the ligand and its metal complexes, followed by application notes for their use in two distinct and highly relevant catalytic reactions: the Suzuki-Miyaura cross-coupling and the aerobic oxidation of alcohols.

Part 1: Synthesis and Characterization

Synthesis of this compound (L1)

The synthesis of the title ligand can be achieved through a two-step process starting from the commercially available 2-hydrazinopyrimidine. The first step involves the formation of an aminoguanidine intermediate, followed by cyclization to the triazole ring.

Protocol 1: Synthesis of this compound (L1)

Materials:

-

2-Hydrazinopyrimidine

-

Cyanogen bromide (Caution: Highly toxic, handle with extreme care in a well-ventilated fume hood)

-

Sodium bicarbonate (NaHCO₃)

-

Ethanol

-

Dichloromethane (DCM)

-

Distilled water

Procedure:

-

Step 1: Synthesis of 1-(Pyrimidin-2-yl)aminoguanidine hydrobromide.

-

In a 250 mL round-bottom flask, dissolve 2-hydrazinopyrimidine (1.10 g, 10 mmol) in 50 mL of ethanol.

-

In a separate beaker, prepare a solution of sodium bicarbonate (0.84 g, 10 mmol) in 20 mL of water.

-

Add the sodium bicarbonate solution to the 2-hydrazinopyrimidine solution with stirring.

-

In a fume hood, carefully prepare a solution of cyanogen bromide (1.06 g, 10 mmol) in 20 mL of dichloromethane.

-

Add the cyanogen bromide solution dropwise to the reaction mixture over 30 minutes at room temperature.

-

Stir the biphasic mixture vigorously for 12 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, separate the layers. Wash the organic layer with brine (2 x 20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

-

Step 2: Cyclization to this compound.

-

Dissolve the crude 1-(pyrimidin-2-yl)aminoguanidine hydrobromide in 50 mL of ethanol in a 100 mL round-bottom flask.

-

Add sodium ethoxide (0.68 g, 10 mmol) to the solution and reflux the mixture for 6 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and neutralize with dilute hydrochloric acid.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from ethanol to yield this compound as a solid.

-

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry to confirm its structure and purity.

Synthesis of Metal Complexes

The multidentate nature of L1 allows for the formation of stable complexes with a variety of transition metals. Here, we provide a general protocol for the synthesis of a Palladium(II) and a Copper(II) complex.

Protocol 2: General Synthesis of Metal Complexes of L1

Materials:

-

This compound (L1 )

-

Palladium(II) chloride (PdCl₂) or Copper(II) chloride (CuCl₂)

-

Methanol or Acetonitrile

-

Inert gas (Argon or Nitrogen)

Procedure:

-

In a Schlenk flask under an inert atmosphere, dissolve L1 (2 equivalents) in 20 mL of methanol or acetonitrile.

-

In a separate flask, dissolve the metal salt (PdCl₂ or CuCl₂, 1 equivalent) in 10 mL of the same solvent. For PdCl₂, gentle heating may be required to aid dissolution.

-

Add the metal salt solution dropwise to the ligand solution with constant stirring.

-

A precipitate will likely form upon addition. Continue stirring the reaction mixture at room temperature for 4-6 hours.

-

Collect the solid product by filtration, wash with cold solvent, and dry under vacuum.

Characterization: The resulting metal complexes should be characterized by FT-IR, UV-Vis spectroscopy, elemental analysis, and, if possible, single-crystal X-ray diffraction to determine the coordination geometry.[1]

Part 2: Catalytic Applications

Application Note 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of C-C bonds, particularly for the synthesis of biaryls, which are prevalent in pharmaceuticals and functional materials. Palladium complexes bearing N-heterocyclic ligands have proven to be highly effective catalysts for this transformation. The [Pd(L1)₂Cl₂] complex is a promising candidate due to the potential for the ligand to stabilize the palladium center in its various oxidation states throughout the catalytic cycle.

Workflow for Suzuki-Miyaura Cross-Coupling:

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 1-(pyrimidin-2-yl)-1H-1,2,4-triazol-5-amine Synthesis

Executive Summary

The synthesis of 1-(pyrimidin-2-yl)-1H-1,2,4-triazol-5-amine (Target A ) is chemically distinct from its thermodynamically stable isomer, the fused system [1,2,4]triazolo[1,5-a]pyrimidine (Impurity B ).[1]

Low yields in this reaction are rarely due to a single factor. They typically stem from three competing failure modes:[1]

-

Nucleophilic Deactivation: The electron-deficient pyrimidine ring reduces the nucleophilicity of the hydrazine precursor.

-

Dimroth Rearrangement: Under acidic or high-thermal conditions, the desired linked triazole rearranges into the fused triazolopyrimidine.

-

Intermediate Hydrolysis: The N-cyanoimidate reagent is moisture-sensitive and hydrolyzes faster than the deactivated hydrazine can attack.[1]

This guide provides a self-validating protocol to maximize the yield of the linked amine while suppressing the fused byproduct.

Part 1: The Reaction Landscape (Mechanism & Pathways)

To fix the yield, you must visualize the competition between the kinetic product (your target) and the thermodynamic sink (the impurity).

Figure 1: The Mechanistic Fork. Note that the Target is an intermediate on the path to the Fused Impurity. Stopping the reaction before rearrangement occurs is the primary yield challenge.

Part 2: Optimized Protocol (Self-Validating)

Do not use generic triazole conditions. The pyrimidine ring requires specific modifications to the standard N-cyanoimidate route.[1]

Reagents & Stoichiometry

-

Substrate: 2-Hydrazinopyrimidine (1.0 equiv)

-

Reagent: Ethyl N-cyanoformimidate (1.1 equiv)[1]

-

Solvent: Acetonitrile (MeCN) or Ethanol (EtOH). Note: MeCN is preferred to suppress rearrangement.

-

Base: None (or catalytic Et3N only if hydrazine salt is used).

Step-by-Step Methodology

-

Pre-Reaction Check (The "Dry" Rule):

-

Controlled Addition (0°C):

-

The "Soft" Cyclization (Room Temp to 50°C):

-

Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours.

-

Monitor by TLC/LCMS.[1] You will see the intermediate (linear) convert to the product.

-

Critical:Do not reflux yet. High heat promotes the Dimroth rearrangement. Only heat to 50°C if conversion stalls after 6 hours.

-

-

Isolation (pH Control):

-

Cool to 0°C. The product often precipitates.

-

Filter and wash with cold MeCN.[1]

-

Validation: If the filtrate is highly yellow/orange, oxidation or rearrangement may have occurred.

-

Part 3: Troubleshooting & FAQs

Scenario A: "I am getting low yield (<30%) and starting material remains."

Diagnosis: Nucleophilic Deactivation.[1] The pyrimidine ring pulls electron density from the hydrazine, making it sluggish. The imidate hydrolyzes before it can react.

Corrective Actions:

| Variable | Adjustment | Rationale |

|---|---|---|

| Concentration | Increase to 1.0 M | High concentration favors the bimolecular reaction over pseudo-first-order hydrolysis.[1] |

| Catalyst | Add 5 mol% Glacial Acetic Acid | Caution: Only use if rearrangement is not observed.[1] Mild acid activates the imidate carbon toward attack. |

| Reagent | Switch to Diphenyl N-cyanocarbonimidate | The phenoxy group is a better leaving group than ethoxy, accelerating the initial attack. |

Scenario B: "My product has the correct mass, but the NMR looks wrong (Fused Isomer)."

Diagnosis: Dimroth Rearrangement.[1][2] You have synthesized [1,2,4]triazolo[1,5-a]pyrimidine instead of the pendant triazole.[3] This happens if the reaction was too hot or too acidic/basic.

Differentiation (1H NMR in DMSO-d6):

-

Linked (Target): Pyrimidine protons appear similar to starting material (two distinct environments). Amine (-NH2) signal is broad, typically around 6.0–7.5 ppm.

-

Fused (Impurity): The pyrimidine ring protons shift significantly downfield due to planarity and ring current changes. The "bridgehead" nitrogen changes the coupling constants.

Corrective Actions:

-

Lower Temperature: Strictly maintain T < 50°C.

-

Buffer: Perform the reaction in the presence of a mild buffer (e.g., Sodium Acetate) to prevent pH excursions.

-

Time: Stop the reaction immediately upon consumption of starting material. Prolonged stirring favors the thermodynamic fused product.

Scenario C: "The product is an oil/gum that won't crystallize."

Diagnosis: Partial Hydrolysis or Solvent Trapping.[1] Triazoles with pyrimidine tails are notorious for trapping solvent.[1]

Corrective Actions:

-

Trituration: Sonicate the oil in Diethyl Ether or MTBE. This removes trapped solvent and induces crystallization.[1]

-

pH Swing: Dissolve the gum in dilute HCl (0.5 M), wash with EtOAc (removes non-basic impurities), then neutralize the aqueous layer carefully with NaHCO3 to precipitate the free base.

Part 4: Diagnostic Workflow

Use this logic tree to determine your next experiment.

Figure 2: Troubleshooting Logic Matrix. Follow the path based on analytical data to identify the specific failure mode.

References

-

Mechanistic Insight on Triazole Formation

-

Dimroth Rearrangement Control

-

General Synthesis of 5-amino-1,2,4-triazoles

-

Reactivity of Pyrimidinyl Hydrazines

- Title: A Review of the Dimroth Rearrangement in Fused 1,2,4-Triazolo[4,3-c]pyrimidines.

- Relevance: Discusses the nucleophilicity issues of hydrazinopyrimidines.

-

Source: Current Organic Chemistry.[1]

Sources

- 1. echemi.com [echemi.com]

- 2. BJOC - IBD-mediated oxidative cyclization of pyrimidinylhydrazones and concurrent Dimroth rearrangement: Synthesis of [1,2,4]triazolo[1,5-c]pyrimidine derivatives [beilstein-journals.org]

- 3. researchgate.net [researchgate.net]

- 4. The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. eurekaselect.com [eurekaselect.com]

- 8. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Troubleshooting Solubility of 1-(pyrimidin-2-yl)-1H-1,2,4-triazol-5-amine in DMSO

Welcome to the technical support center for handling 1-(pyrimidin-2-yl)-1H-1,2,4-triazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this nitrogen-rich heterocyclic compound in Dimethyl Sulfoxide (DMSO). My goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your experiments.

Part 1: Foundational Knowledge - Understanding the Core Problem

Before we address specific troubleshooting steps, it's crucial to understand the chemical principles at play. Proactive knowledge is the best preventative measure.

Q1: Why are solubility issues common with this compound in DMSO?

A1: The structure of this compound is a key determinant of its solubility behavior. It is an aromatic heterocyclic compound containing both pyrimidine and triazole rings. Molecules with these features, particularly those with multiple nitrogen heteroatoms, often exhibit low solubility in DMSO.[1][2] This can be attributed to strong intermolecular forces in the solid-state (crystal lattice energy) that the solvent must overcome. While DMSO is a powerful polar aprotic solvent, compounds that are very planar and capable of significant crystal packing can resist dissolution.[3][4]

Q2: What specific properties of DMSO must I be aware of?

A2: While DMSO is an excellent solvent for many applications, its properties can also be a source of experimental variability if not properly managed.[5][6]

-

Hygroscopicity: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[7][8][9] This is the most common cause of solubility problems. The presence of even small amounts of water in DMSO changes its polarity and can significantly decrease the solubility of many organic compounds.[8][10]

-

Freezing Point: Anhydrous DMSO has a relatively high freezing point of 18.5°C (65.3°F).[5][8] If your DMSO remains liquid at temperatures slightly below this, it likely contains absorbed water.

-

Chemical Stability: While generally stable, DMSO can sometimes react with certain compounds or decompose under specific conditions, which could potentially affect your solute.[1][2]

Part 2: Systematic Troubleshooting Workflow

If you are facing an immediate solubility challenge, follow this logical progression of steps. This workflow is designed to solve the problem efficiently while minimizing the risk of compound degradation.

Caption: A logical workflow for systematically addressing compound solubility issues.

Part 3: Detailed Protocols & FAQs

This section provides step-by-step instructions for key procedures and answers to frequently asked questions.

Experimental Protocols

Protocol 1: Enhanced Dissolution of this compound

This protocol should be followed if simple vortexing at room temperature is insufficient.

-

Solvent Verification: Begin with high-purity, anhydrous DMSO, preferably from a fresh, sealed bottle.[11] The hygroscopic nature of DMSO means that previously opened bottles may have absorbed atmospheric water, which is detrimental to the solubility of many organic compounds.[7][8]

-

Initial Mixing: Add the calculated volume of anhydrous DMSO to your weighed compound. Vortex vigorously for 1-2 minutes.

-

Gentle Heating: Place the sealed vial in a water bath set to 30-40°C for 10-15 minutes.[12] Intermittently remove and vortex the sample. Scientific Rationale: Increasing the temperature provides thermal energy to help overcome the crystal lattice energy of the solid.

-

Sonication: If undissolved particles remain, place the vial in a bath sonicator at room temperature for 15-30 minutes.[11][13] Ensure the vial is suspended in the water and not resting directly on the bottom to avoid localized overheating. Scientific Rationale: Sonication uses high-frequency sound waves to create cavitation bubbles. The collapse of these bubbles generates mechanical energy that breaks apart solute aggregates, increasing the surface area for dissolution.[12][13][14]

-

Final Inspection: Allow the solution to return to room temperature. A stable solution should remain clear. If a precipitate forms upon cooling, the solution is supersaturated at that concentration. In this case, you must either use the solution warm (if the experiment allows) or remake it at a lower concentration.

Table 1: Summary of Troubleshooting Techniques

| Technique | Key Parameters | Scientific Rationale & Best Practices |

|---|---|---|

| Gentle Heating | 30-40°C for 10-15 min | Increases kinetic energy to aid dissolution. Always verify the thermal stability of your compound first to prevent degradation.[12] |

| Sonication | Bath sonicator, 15-30 min | Provides mechanical energy to break up aggregates.[11][12] A bath sonicator is preferred over a probe to prevent localized heating and potential compound degradation. |

| Solvent Quality | Anhydrous, >99.9% Purity | Water absorbed by hygroscopic DMSO is a primary cause of reduced solubility for hydrophobic compounds.[7][8][10] |

Frequently Asked Questions (FAQs)

Q3: My compound dissolved after heating, but a precipitate formed after I stored it at -20°C and thawed it. Why?

A3: This is a classic sign of two potential issues: supersaturation and the effect of freeze-thaw cycles.

-

Supersaturation: You may have created a supersaturated solution, which is thermodynamically unstable. Cooling or the introduction of nucleation sites (like from a freeze-thaw cycle) can cause the excess compound to precipitate out.[12]

-

Freeze-Thaw Cycles & Water: Freeze-thaw cycles can accelerate precipitation.[10] Furthermore, if the vial is not perfectly sealed, temperature changes can cause air (containing moisture) to be drawn into the vial, increasing the water content of your DMSO and reducing solubility.[10][12]

Protocol 2: Best Practices for Stock Solution Preparation and Storage

-

Dissolution: Prepare your stock solution using Protocol 1 to ensure complete dissolution.

-

Aliquoting: Immediately after dissolution, aliquot the stock solution into smaller, single-use volumes in tightly sealed vials (e.g., glass vials with screw caps and PTFE septa).

-

Storage: Store these single-use aliquots at -20°C or, for long-term storage, at -80°C.[7]

-

Usage: When you need the compound, remove a single aliquot, bring it to room temperature, and vortex briefly before use. Do not re-freeze a thawed aliquot. This practice minimizes exposure to atmospheric moisture and avoids the damaging effects of repeated freeze-thaw cycles.[7][12]

Caption: Best practice workflow for storing and using DMSO stock solutions.

Q4: Could the purity of my this compound be the problem?

A4: Absolutely. Insoluble impurities from the synthesis or degradation products can act as nucleation sites, preventing your target compound from dissolving properly or causing it to precipitate. If you have access to analytical instrumentation, verifying the purity of your compound via High-Performance Liquid Chromatography (HPLC) is a recommended step for troubleshooting persistent solubility issues.[15]

Q5: My compound is dissolved in DMSO, but it crashes out when I add it to my aqueous assay buffer. What should I do?

A5: This is a very common issue known as solvent-shifting precipitation. The compound is soluble in the organic solvent (DMSO) but not in the final aqueous environment.[11][12]

-

Lower the Final Concentration: The simplest solution is to work with a lower final concentration of the compound in your assay.

-

Increase Final DMSO%: Ensure the final concentration of DMSO in your assay is as high as your experiment can tolerate (typically 0.1% to 1%) to help keep the compound in solution.[11][12] Always run a vehicle control with the same final DMSO concentration to check for effects on your system.[11]

-

Use Co-solvents: For particularly difficult compounds, the use of a co-solvent in the final dilution can be effective.[11] Common co-solvents include polyethylene glycol (PEG), ethanol, or surfactants like Tween 80.[12][14]

References

- Benchchem. (n.d.). Technical Support Center: Improving Solubility of Antibacterial Agent 125 in DMSO.

- Benchchem. (n.d.). Impact of hygroscopic DMSO on Ro 41-0960 solubility.

- Cheng, X., Merz, K. M., & LaLonde, J. (2010). High Throughput Sonication: Evaluation for Compound Solubilization. Combinatorial Chemistry & High Throughput Screening.

- Benchchem. (n.d.). Technical Support Center: Overcoming Solubility Challenges with C13H14BrN3O4 in DMSO.

- Hielscher Ultrasonics. (2020).

- Benchchem. (n.d.). An In-depth Technical Guide to the Hygroscopic Nature of DMSO in Experiments.

- Kuz'min, V. E., et al. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions.

- Wikipedia. (n.d.). Dimethyl sulfoxide.

- BYJU'S. (2019). Dimethyl sulfoxide.

- Sinner, E. K., & Griesinger, C. (2001). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. Biochemistry.

- Kuz'min, V. E., et al. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions.

- ResearchGate. (n.d.). (PDF)

- Envirostar. (2023).

- ResearchGate. (n.d.). (PDF) In Silico Approaches to Prediction of Aqueous and DMSO Solubility of Drug-Like Compounds: Trends, Problems and Solutions.

- Modrzyński, J. J., et al. (2019). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. Ecotoxicology.

- Sinner, E. K., & Griesinger, C. (2022). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter. Biochemistry.

- National Center for Biotechnology Information. (n.d.). Examination of the Impact of Triazole Position within Linkers on Solubility and Lipophilicity of a CDK9 Degrader Series.

- gChem. (n.d.). Dimethyl Sulfoxide (DMSO).

- ResearchGate. (2024). Why DMSO is mostly used as a solvent for hydrophobic substances for cell study?

- National Center for Biotechnology Information. (n.d.). Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity.

- Ziath. (n.d.). Issues in Compound Storage in DMSO.

- Tetko, I. V., et al. (2006). In silico approaches to prediction of aqueous and DMSO solubility of drug-like compounds: trends, problems and solutions. Current Drug Discovery Technologies.

- Benchchem. (n.d.).

- MDPI. (2021). Effects of Triazole Fungicides on Soil Microbiota and on the Activities of Enzymes Found in Soil: A Review.

- Bide Pharmatech. (n.d.). 1H-1,2,4-Triazol-5-amine | 65380-04-3.

- MDPI. (2022). 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine.

-

PubChem. (n.d.). [7][11][12]Triazolo[1,5-a]pyrimidin-2-amine, 5,7-dimethoxy-.

-

National Center for Biotechnology Information. (n.d.). Synthesis and antimicrobial activity of some novel 1,2-dihydro-[7][11][12]triazolo[1,5-a]pyrimidines bearing amino acid moiety.

- National Center for Biotechnology Information. (2024).

- Benchchem. (n.d.).

- Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-triazolo[1,5-a]pyridines.

- ResearchGate. (2016). A rapid solid supported synthesis of 4-amino-5-(pyridin-4-YL)

- DESWATER. (n.d.).

- American Elements. (n.d.). 1-(pyrimidin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-4-one.

- Benchchem. (n.d.). 3-(4-chlorophenyl)-5-methyl-N-[(oxolan-2-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine.

- Chinese Journal of Microecology. (n.d.).

- ResearchGate. (n.d.). Fast and sensitive method for the determination of trace 1,2,4-triazole and 4-amino-1,2,4-triazole by hydrophilic interaction liquid chromatography (HILIC) in antifungal drug substance.

- MDPI. (n.d.). Thermal Behavior and Decomposition Mechanism of 2,2-Azobi[4,5-bis (tetrazole-5-yl)].

-

Sigma-Aldrich. (n.d.). 5,8-Dimethoxy-[7][11][12]triazolo[1,5-c]pyrimidin-2-amine.

- Journal of University of Shanghai for Science and Technology. (2022).

- Gaylord Chemical. (n.d.). Dimethyl Sulfoxide (DMSO)

-

ResearchGate. (2021). Recent Trends in the Chemistry of[7][11][12]Triazole[1,5-a]pyrimidines.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. In silico approaches to prediction of aqueous and DMSO solubility of drug-like compounds: trends, problems and solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 6. gchemglobal.com [gchemglobal.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. byjus.com [byjus.com]

- 10. eurekaselect.com [eurekaselect.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Unlocking the Benefits of Sonication for Creating Soluble Liquids | Envirostar [envirostarllc.com]

- 14. hielscher.com [hielscher.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

purification methods for removing impurities from 1-(pyrimidin-2-yl)-1H-1,2,4-triazol-5-amine

[1]

Document ID: TSC-PUR-084 Topic: Impurity Removal & Purification Protocols Target Analyte: 1-(pyrimidin-2-yl)-1H-1,2,4-triazol-5-amine (CAS: Related analogs ~ 61-82-5 core) Audience: Medicinal Chemists, Process Development Scientists[1]

Introduction: The Purity Imperative

Welcome to the Technical Support Center. As a Senior Application Scientist, I understand that this compound is a critical scaffold, often serving as a precursor for sulfonamide herbicides or kinase inhibitors.[1]

The fusion of the electron-deficient pyrimidine ring with the amino-triazole moiety creates a unique solubility profile.[1] Common impurities like 2-hydrazinopyrimidine (starting material), regioisomers , and oxidative dimers (azo-linkages) can severely poison downstream catalytic cycles or lead to false positives in biological assays.

This guide provides an autonomous, non-templated troubleshooting workflow designed to restore your material to >98% purity.

Module 1: Diagnostic Triage

Before selecting a purification method, diagnose the state of your crude material.

FAQ: What does my impurity profile indicate?

| Observation | Probable Impurity/Cause | Diagnostic Action |

| Yellow/Orange Discoloration | Oxidation products (azo-dimers) or trace 2-hydrazinopyrimidine.[1] | Check LC-MS for M+M dimers. Perform charcoal filtration.[1] |